tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Properties
Molecular Formula |
C21H30N2O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl 5-(2-methylphenyl)-2-oxo-3,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C21H30N2O3/c1-15-7-5-6-8-16(15)17-14-22-18(24)13-21(17)9-11-23(12-10-21)19(25)26-20(2,3)4/h5-8,17H,9-14H2,1-4H3,(H,22,24) |
InChI Key |
BQWAQEMRRVRIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNC(=O)CC23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Diaza Core
- The spiro[5.5]undecane framework with two nitrogen atoms is generally assembled via cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes.
- A common approach is the condensation of a diamine with a cyclic ketone to form the diazaspiro ring system, followed by reduction or oxidation steps to adjust oxidation states as needed.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester at the 3-position is usually introduced by esterification of the corresponding carboxylic acid or by using tert-butyl protecting groups during the synthesis.
- Boc (tert-butoxycarbonyl) protection of amines is a standard method to protect nitrogen atoms during multi-step synthesis, which can be later converted to the tert-butyl ester functionality.
Incorporation of the o-Tolyl Substituent
- The o-tolyl group (ortho-methylphenyl) is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) on a suitable precursor bearing a leaving group at the 7-position.
- Alternatively, the o-tolyl substituent can be introduced early in the synthesis by using o-tolyl-containing building blocks.
Installation of the 10-Oxo Functionality
- The ketone at the 10-position is introduced by selective oxidation of the corresponding methylene or alcohol precursor.
- Oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane are commonly employed for mild and selective oxidation.
Detailed Preparation Method (Stepwise)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of diazaspiro core | Condensation of diamine with cyclic ketone under acidic/basic catalysis | Formation of 3,9-diazaspiro[5.5]undecane scaffold |
| 2 | Protection of amine groups | Boc anhydride or tert-butyl chloroformate in presence of base | Introduction of tert-butyl carbamate protecting groups |
| 3 | Introduction of o-tolyl substituent | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with o-tolyl halide | Attachment of o-tolyl group at 7-position |
| 4 | Oxidation to ketone | Use of PCC or Dess–Martin periodinane | Formation of 10-oxo functionality |
| 5 | Deprotection/Final adjustments | Acidic or basic conditions to remove protecting groups if necessary | Final compound this compound |
Research Findings and Optimization Notes
- Yield and Purity: Multi-step synthesis requires optimization of each step to maximize yield and purity. Protecting group strategies are critical to prevent side reactions.
- Selectivity: The position-specific introduction of the o-tolyl group and the ketone requires regioselective reactions, often achieved by using directing groups or selective catalysts.
- Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters, especially during the cross-coupling and oxidation steps.
- Characterization: Intermediate and final products are characterized by NMR, IR, MS, and elemental analysis to confirm structure and purity.
Comparative Data Table of Related Compounds and Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s unique structure allows it to bind effectively to the target protein, disrupting its function and inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The diazaspiro[5.5]undecane scaffold is highly modular. Below is a comparison of key analogs:
*Estimated based on molecular formula.
Key Observations:
- Substituent Position : The o-tolyl group in the target compound may enhance steric hindrance compared to phenyl groups substituted with electron-withdrawing (e.g., fluorine) or donating (e.g., methoxy) groups .
- Fluorination: Fluorinated analogs () exhibit higher lipophilicity (LogP ~2.18 for non-fluorinated vs. ~2.5–3.0 for fluorinated derivatives), improving blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s o-tolyl group increases lipophilicity (estimated LogP ~3.0) compared to analogs with polar substituents (e.g., LogP 2.18 for 8-oxo derivative) .
- Solubility : Methoxybenzamido-containing derivatives () show improved aqueous solubility due to hydrogen-bonding capacity.
- Molecular Weight : Most analogs fall within 250–500 g/mol, adhering to Lipinski’s rule for drug-likeness .
Biological Activity
Tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms in the diaza component. This compound is of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C_{16}H_{24}N_{2}O_{3}
- Molecular Weight : Approximately 254.37 g/mol
- Structure : The compound features a tert-butyl group, an oxo group (carbonyl), and an o-tolyl substituent, contributing to its diverse chemical properties.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, particularly in pharmacology. The following activities have been observed:
- Anticonvulsant Activity : Compounds within the diazaspiro class have shown potential in models of seizure activity, suggesting that this compound may also possess anticonvulsant properties.
- GABA Receptor Modulation : Similar compounds have been reported to act as positive allosteric modulators of GABA_A receptors, influencing neuroinflammatory responses and T cell activity, which may have implications for treating conditions like asthma and other inflammatory diseases .
- Antimicrobial Activity : Some diazaspiro compounds have demonstrated antimicrobial effects, indicating potential applications in infectious disease therapies.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions with biological targets:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 189333-03-7 | 0.98 | Similar spiro structure but different substitution patterns |
| Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | 896103-62-1 | 1.00 | Contains a piperidine ring; different biological activities |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.96 | Different oxo position; explored for similar applications |
This table illustrates the structural diversity among related compounds and highlights the potential for varying biological activities based on structural modifications.
Case Studies
- Anticonvulsant Studies : In a study examining the anticonvulsant properties of related diazaspiro compounds, it was found that modifications at specific sites significantly altered efficacy in seizure models. For instance, compounds with electron-withdrawing groups at the para position demonstrated enhanced activity compared to their electron-donating counterparts .
- GABA_A Receptor Interaction : Research has shown that certain diazaspiro compounds can potentiate GABA_A receptor activity, leading to reduced T cell proliferation and inflammation in murine models of asthma. This suggests that this compound could similarly modulate immune responses through GABA_A receptor pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
